
3,5-Dichlorobenzyl chloride
Overview
Description
3,5-Dichlorobenzyl chloride is an organic compound with the molecular formula C7H5Cl3. It is a derivative of benzyl chloride, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzyl chloride can be synthesized through the chlorination of benzyl chloride. The process involves the reaction of benzyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of benzyl chloride and chlorine gas through a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms, which make the benzyl carbon more susceptible to nucleophilic attack.
Oxidation: It can be oxidized to form 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzoic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield 3,5-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Nucleophilic Substitution: Products include 3,5-dichlorobenzyl alcohol, 3,5-dichlorobenzylamine, and 3,5-dichlorobenzylthiol.
Oxidation: Major products are 3,5-dichlorobenzaldehyde and 3,5-dichlorobenzoic acid.
Reduction: The primary product is 3,5-dichlorotoluene.
Scientific Research Applications
Synthesis and Chemical Reactions
3,5-Dichlorobenzyl chloride serves as an important intermediate in synthetic organic chemistry. Its synthesis often involves chlorination reactions of benzyl compounds or the reaction of dichlorobenzene derivatives.
Pharmaceutical Applications
This compound is utilized in the pharmaceutical industry as an intermediate for synthesizing various medicinal compounds.
Case Studies
- Herbicide Development : It has been employed in the synthesis of herbicides through reactions with sulfonamides, which are crucial for agricultural applications. For instance, N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide is a notable herbicide derived from this compound .
- Medicinal Chemistry : The compound has been used to synthesize drugs targeting various ailments. For example, derivatives formed from this compound have shown efficacy in treating headaches and other conditions due to their stable pharmaceutical properties .
Agricultural Applications
In agriculture, this compound is primarily used in the development of pesticides and herbicides.
Pesticide Formulations
- Plant Growth Regulators : Compounds derived from this compound can promote plant growth and improve crop health when used as benzoylation agents .
- Insecticides : Its derivatives have been formulated into insecticides that are effective against a variety of pests, enhancing agricultural productivity.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in consumer products and agriculture.
Toxicity Assessments
Studies have indicated that exposure to high concentrations can lead to skin burns and eye damage . Long-term exposure studies in animal models have shown effects such as liver damage and gastrointestinal irritation at elevated doses .
Mechanism of Action
The mechanism of action of 3,5-dichlorobenzyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing chlorine atoms increase the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules.
Comparison with Similar Compounds
Benzyl Chloride: Lacks the chlorine substitutions on the benzene ring, making it less reactive towards nucleophiles.
2,4-Dichlorobenzyl Chloride: Has chlorine atoms at the 2nd and 4th positions, leading to different reactivity and applications.
3,4-Dichlorobenzyl Chloride: Chlorine atoms are at the 3rd and 4th positions, affecting its chemical behavior and uses.
Uniqueness: 3,5-Dichlorobenzyl chloride is unique due to the specific positioning of the chlorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Biological Activity
3,5-Dichlorobenzyl chloride (DCBC) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicine and agriculture. This article explores the biological activity of DCBC, synthesizing findings from multiple studies to provide a comprehensive overview.
- Chemical Formula : C₇H₃Cl₃
- Molecular Weight : 209.46 g/mol
- CAS Number : 2905-62-6
- Melting Point : 24-28 °C
- Boiling Point : 245 °C
- Flash Point : 137 °C
1. Antimicrobial Activity
DCBC has been investigated for its antimicrobial properties. Research indicates that compounds derived from DCBC exhibit significant inhibitory effects against various pathogens:
- Naegleria fowleri : A study demonstrated that derivatives of DCBC showed promising activity against this pathogenic amoeba, with some compounds achieving over 50% inhibition at concentrations around 10 μM. Notably, the presence of chlorine atoms on the aromatic ring enhanced the binding affinity to the target enzyme NfCYP51, indicating a potential lead for therapeutic development against this organism .
Compound | EC50 (μM) | Kd (μM) | Remarks |
---|---|---|---|
4b | 4.80 ± 0.05 | 0.028 ± 0.002 | Improved potency due to chlorine substitution |
5b | 4.30 ± 0.05 | 0.070 ± 0.002 | Significant antimicrobial activity |
2. Synthesis of Bioactive Compounds
DCBC serves as an important intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agricultural sectors:
- Dichlorobenzamide Derivatives : The reaction of DCBC with arylamines yields dichlorobenzamide derivatives that have been characterized and tested for biological activity. These derivatives have shown potential in developing new pharmaceuticals and agrochemicals .
3. Toxicological Profile
While exploring its biological activity, it is crucial to consider the toxicological implications of DCBC:
- Acute Toxicity : Studies have indicated that DCBC exhibits acute toxicity towards aquatic organisms, raising concerns about its environmental impact when used in agricultural applications .
- Human Health Risks : There are indications that exposure to DCBC may lead to dermal and respiratory effects, as well as potential reproductive toxicity . Further research is needed to fully understand these risks and establish safe exposure levels.
Case Study: Antimicrobial Efficacy Against Naegleria fowleri
A recent study evaluated the efficacy of several compounds derived from DCBC against Naegleria fowleri. The findings revealed that certain derivatives exhibited strong inhibition rates, suggesting their potential as therapeutic agents:
- Methodology : Compounds were tested in vitro against cultured trophozoites of N. fowleri.
- Results : Compounds with two chlorine substituents showed significantly improved efficacy compared to non-substituted analogs.
Summary
The biological activity of this compound is multifaceted, with significant implications for antimicrobial therapy and synthetic chemistry. Its role as a precursor for bioactive compounds highlights its importance in drug development and agricultural applications. However, the associated toxicological risks necessitate careful consideration and further research to ensure safe usage.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 3,5-Dichlorobenzyl chloride in laboratory settings?
Researchers must use engineering controls (e.g., fume hoods, adequate ventilation) and personal protective equipment (PPE), including nitrile/neoprene gloves, EN 166-compliant goggles, and lab coats . Emergency measures like eyewash stations and safety showers should be accessible. Contaminated gloves must be inspected for breakthrough time and replaced as needed. Inhalation exposure requires immediate fresh air and medical attention .
Q. What synthetic routes are commonly employed for preparing this compound?
A validated four-step synthesis from m-xylene involves:
- Side-chain chlorination (using Cl₂ or SOCl₂),
- Ring chlorination (electrophilic substitution),
- Hydrolysis of intermediates to form carboxylic acid derivatives,
- Decarbonylation to yield the final product. This method achieves a 63.03% yield (based on m-xylene) and 99.2% purity .
Q. What analytical techniques confirm the structural integrity and purity of this compound?
- ¹H NMR verifies molecular structure (e.g., aromatic proton splitting patterns) .
- Gas chromatography (GC) or HPLC assesses purity (≥98% by GC in commercial standards) .
- Mass spectrometry (electron ionization) provides molecular weight confirmation (e.g., m/z 195.47) .
Q. What are the primary applications of this compound in pharmaceutical research?
It serves as a key intermediate for synthesizing amino acid derivatives with bioactivity, including HIV protease inhibitors and pesticide precursors .
Q. How should researchers handle and dispose of waste containing this compound?
Waste must be segregated, stored in labeled containers, and processed by certified hazardous waste facilities. Incineration with scrubbing is recommended to avoid environmental release .
Advanced Research Questions
Q. How can chlorination steps in the synthesis of this compound be optimized for yield and purity?
- Single-factor experiments identify optimal conditions:
- Temperature control : Ring chlorination at 40–60°C minimizes byproducts.
- Catalyst selection : FeCl₃ enhances electrophilic substitution efficiency.
- Reagent stoichiometry : Excess Cl₂ ensures complete side-chain chlorination .
Q. How can side reactions be minimized during derivatization into esters or amides?
- Use 2,6-dichlorobenzyl bromide instead of benzyl chloride to prevent alkylation of sensitive moieties (e.g., pteridine in folic acid derivatives) .
- Employ iridium catalysts for selective alkylation of tertiary alcohols, reducing ester hydrolysis .
Q. What mechanistic insights explain the decarbonylation step in this compound synthesis?
Decarbonylation proceeds via radical intermediates under thermal or photolytic conditions. Catalysts like Pd/C accelerate CO elimination, with reaction monitoring via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .
Q. What strategies resolve contradictions between theoretical and experimental yields?
- Mass balance analysis : Track intermediates at each step (e.g., unreacted m-xylene in chlorination).
- Impurity profiling : GC-MS identifies byproducts (e.g., over-chlorinated isomers) .
- Reaction kinetic modeling : Adjust residence time in continuous-flow systems to improve selectivity .
Q. How does solvent choice impact the stability of this compound during storage?
Properties
IUPAC Name |
1,3-dichloro-5-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRKAMKGYNFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954554 | |
Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3290-06-0 | |
Record name | 3,5-Dichlorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,3-dichloro-5-(chloromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DICHLOROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C076I19EQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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